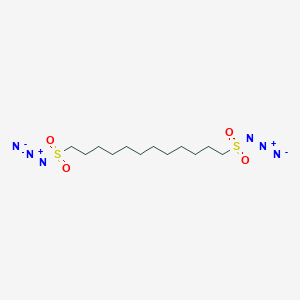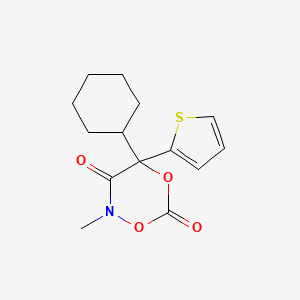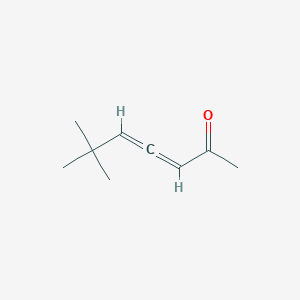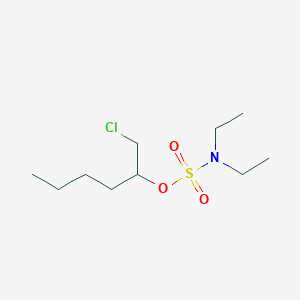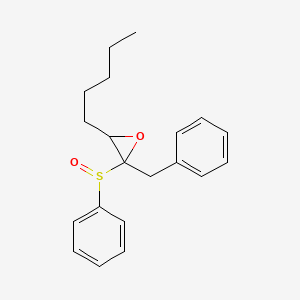
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, biology, and industry . The compound is typically a colorless oil and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline using heterogeneous catalysts . This process is reversible, and the hydrogenation can be controlled to produce the desired tetrahydroquinoline derivative. Another method involves the use of multicomponent reactions, such as the aza-Michael–Michael addition, which involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of quinoline to its tetrahydro derivative . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a secondary amine, it can form salts with strong acids and can be oxidized to the corresponding nitrone using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with metal catalysts.
Substitution: N-alkylation reactions with halo acetophenones.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroquinoline, and various substituted tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroleptic-like properties and its role as an antagonist of the dopamine D2 receptor.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Studied for its antioxidant properties and its effects on NADPH-generating enzymes and chaperones.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
90936-28-0 |
|---|---|
Molekularformel |
C11H16BrN |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C11H15N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3,6-7,9,12H,4-5H2,1-2H3;1H |
InChI-Schlüssel |
CAPQLINXZMNXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)C=CC(=C2)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


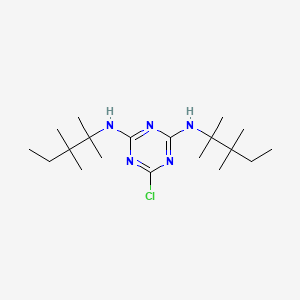
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
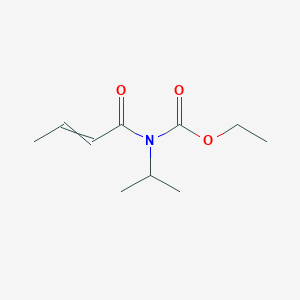
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
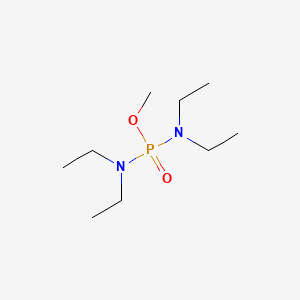
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
